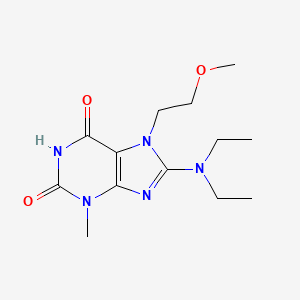![molecular formula C25H20N2O9 B2378544 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] CAS No. 104677-73-8](/img/structure/B2378544.png)
4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group, which is a derivative of phthalic anhydride, and is characterized by its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] typically involves the reaction of phthalic anhydride with primary amines under dehydrative conditions. This process can be facilitated by using a Lewis acid catalyst such as tantalum pentachloride on silica gel under microwave irradiation . Another method involves the use of potassium phthalimide with alkyl halides in a Gabriel synthesis approach .
Industrial Production Methods: Industrial production of phthalimide derivatives, including 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide], often employs continuous processes where phthalic anhydride and ammonia are reacted in a vertical reaction tube at high temperatures (250–280°C) . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of N-alkylphthalimides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with nickel catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, potassium phthalimide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylphthalimides.
Scientific Research Applications
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 4,4’-Carbonylbis[N-(3-ethylphenyl)phthalimide]
- 4,4’-Carbonylbis[2-ethoxycarbonylbenzoic acid]
Comparison: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is unique due to its carboxypropyl group, which enhances its solubility and reactivity compared to similar compounds with ethyl or ethoxycarbonyl groups. This structural difference allows for more versatile applications in various fields, particularly in the synthesis of polymers and resins .
Properties
IUPAC Name |
4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLIQLSJOGVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)
![5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2378463.png)





![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)


![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)

![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

